Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-(4-methylthiophen-2-yl)prop-2-ynoic acid.
Reduction: Methyl 3-(4-methylthiophen-2-yl)prop-2-enoate or Methyl 3-(4-methylthiophen-2-yl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(thiophen-2-yl)prop-2-ynoate: Lacks the methyl group on the thiophene ring.
Methyl 3-(4-methylphenyl)prop-2-ynoate: Contains a phenyl ring instead of a thiophene ring.
Ethyl 3-(4-methylthiophen-2-yl)prop-2-ynoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C9H8O2S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-7-5-8(12-6-7)3-4-9(10)11-2/h5-6H,1-2H3 |
InChI Key |
OUZWGBWEGYTGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C#CC(=O)OC |
Origin of Product |
United States |
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